molecular formula C9H12ClN3O4 B1669696 Cytochlor CAS No. 32387-56-7

Cytochlor

Cat. No. B1669696
CAS RN: 32387-56-7
M. Wt: 261.66 g/mol
InChI Key: NGGRGTWYSXYVDK-RRKCRQDMSA-N
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Description

Cytochlor belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides. These are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .


Synthesis Analysis

Cytochlor is metabolized first to a phosphate derivative, CldCMP, by the enzyme deoxycytidine kinase and then to the active uracyl derivative, CldUMP, by the enzyme dCMP deaminase . The metabolic fluxes of these cell lines are proportional to their protein synthesis rate .


Molecular Structure Analysis

The molecular formula of Cytochlor is C9H12ClN3O4 . It is a pyrimidine 2’-deoxyribonucleoside, which means it consists of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .

Mechanism of Action

Target of Action

Cytochlor, a small molecule drug , has been used in trials studying the treatment of Head and Neck Cancer and Brain and Central Nervous System Tumors .

Mode of Action

It is known that cytochlor is an analog of cytidine , which can be used as a radiosensitizer and exhibits antitumor activity . Radiosensitizers are drugs that make tumor cells more sensitive to radiation therapy .

Biochemical Pathways

Given its role as a radiosensitizer and its antitumor activity , it is likely that Cytochlor interacts with pathways related to DNA damage and repair, cell cycle regulation, and apoptosis

Result of Action

Given its use as a radiosensitizer , it is likely that Cytochlor enhances the damaging effects of radiation on tumor cells, leading to increased cell death and potentially slowing tumor growth.

Future Directions

The potential therapeutic effect of targeting lipid metabolism in cancer therapy warrants more investigation . In addition, the role of kinases and phosphatases in cancer has been widely investigated, and their aberrant activation is nowadays being explored as a new potential Achilles’ heel to strike .

properties

IUPAC Name

4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGRGTWYSXYVDK-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)Cl)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Cl)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186099
Record name 5-Chloro-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytochlor

CAS RN

32387-56-7
Record name 5-Chloro-2'-deoxycytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032387567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytochlor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12383
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Chloro-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYTOCHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J14D49ZN55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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